An In-depth Technical Guide to (Z)-ethyl 3-aminoacrylate: Properties, Synthesis, and Applications
An In-depth Technical Guide to (Z)-ethyl 3-aminoacrylate: Properties, Synthesis, and Applications
Foreword for the Modern Researcher
In the landscape of synthetic chemistry and drug development, the utility of a molecule is defined by its structural features and predictable reactivity. (Z)-ethyl 3-aminoacrylate is a prime example of a deceptively simple yet remarkably versatile building block. As a β-enamino ester, its true potential is unlocked through a nuanced understanding of its stereochemistry and the electronic interplay between the amine, the alkene, and the ester functionalities.
This guide moves beyond a simple recitation of facts. It is designed to provide you, the practicing researcher, with a deep, actionable understanding of this reagent. We will explore not just what it does, but why it behaves the way it does—from the thermodynamic stability of its Z-configuration to the regioselectivity it imparts in complex syntheses. The protocols detailed herein are not merely recipes but are presented as self-validating systems, grounded in mechanistic principles to empower you to adapt and innovate in your own laboratory settings.
Core Molecular Profile and Physicochemical Properties
(Z)-ethyl 3-aminoacrylate, systematically named ethyl (Z)-3-aminoprop-2-enoate, is an organic compound that serves as a cornerstone intermediate in various synthetic pathways.[1][2] Its structure is characterized by an ethyl ester in conjugation with an enamine, with the amino and ester groups positioned on the same side of the C=C double bond (Z-configuration).[1] This specific geometry is not trivial; it is stabilized by a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen, which significantly influences the molecule's reactivity and physical properties.
The bifunctional nature of the molecule, possessing both a hydrogen bond donor (NH₂) and multiple acceptors (N and O atoms), along with a hydrophobic ethyl chain, results in moderate lipophilicity and balanced solubility in both organic and aqueous media.[3]
Data Presentation: Key Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉NO₂ | [1] |
| Molecular Weight | 115.13 g/mol | [1][2] |
| CAS Number | 77570-30-0 | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | 1.0 ± 0.1 g/cm³ | [3] |
| Boiling Point | 195.6 ± 13.0 °C at 760 mmHg | [3] |
| Flash Point | 66.7 ± 17.4 °C | [3] |
| XLogP3-AA | 0.6 | [2][3] |
| Hydrogen Bond Donors | 1 | [2][3] |
| Hydrogen Bond Acceptors | 3 | [2][3] |
| Solubility | Soluble in polar protic solvents (e.g., ethanol, methanol) and many common organic solvents (e.g., CH₂Cl₂, THF, ethyl acetate). Moderate solubility in water. | [3] |
Spectroscopic Characterization: A Self-Validating System
Accurate identification of (Z)-ethyl 3-aminoacrylate is critical. The following spectral data provide a comprehensive fingerprint for structural verification.
2.1 Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. The intramolecular hydrogen bond has a notable effect on the N-H and C=O stretching frequencies.
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N-H Stretch: A broad absorption is typically observed in the 3300-3500 cm⁻¹ region, characteristic of the amino group.[3] The broadness is indicative of hydrogen bonding.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ arise from the sp³ hybridized C-H bonds of the ethyl group.
-
C=O Stretch: A strong, sharp peak appears around 1700 cm⁻¹, which is typical for an α,β-unsaturated ester.[3]
-
C=C Stretch: A distinct peak is found near 1600 cm⁻¹, corresponding to the alkene double bond in conjugation with the carbonyl.[3]
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the Z-stereochemistry and overall structure.
-
¹H NMR Spectrum (Predicted, CDCl₃):
-
δ ~7.0-7.5 ppm (br s, 2H): These are the protons of the NH₂ group. The broadness is due to quadrupole broadening from the nitrogen atom and exchange.
-
δ ~6.8 ppm (d, 1H): This is the vinyl proton at the β-position (C3), coupled to the α-proton.
-
δ ~4.7 ppm (d, 1H): This is the vinyl proton at the α-position (C2), coupled to the β-proton. The significant downfield shift is due to the deshielding effect of the adjacent carbonyl group. The cis-coupling constant (J) between these two protons is expected to be in the range of 7-10 Hz, which is characteristic of a Z-alkene.
-
δ 4.1 ppm (q, 2H): The methylene protons (-OCH₂CH₃) of the ethyl ester.
-
δ 1.2 ppm (t, 3H): The methyl protons (-OCH₂CH₃) of the ethyl ester.
-
-
¹³C NMR Spectrum (CDCl₃):
-
δ ~165-170 ppm: The ester carbonyl carbon (C1).[3]
-
δ ~110-115 ppm: The β-carbon of the enamine (C3), which is significantly shielded by the electron-donating effect of the amino group.[3]
-
δ ~85-90 ppm: The α-carbon of the enamine (C2).
-
δ ~60 ppm: The methylene carbon (-OCH₂) of the ethyl ester.
-
δ ~14 ppm: The methyl carbon (-OCH₂CH₃) of the ethyl ester.
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2.3 Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry would be expected to show a clear molecular ion peak and predictable fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 115, corresponding to the molecular weight of C₅H₉NO₂.
-
Key Fragmentation Pathways:
-
Loss of Ethoxy Radical (-•OCH₂CH₃): A prominent peak at m/z = 70, resulting from the cleavage of the ester group. This is a common fragmentation for ethyl esters.
-
Loss of Ethanol (-CH₃CH₂OH): A peak at m/z = 69 via a McLafferty-type rearrangement, if sterically feasible.
-
Loss of CO₂Et Radical (-•CO₂Et): A peak at m/z = 42.
-
Synthesis: A Reliable and Scalable Protocol
While several synthetic routes exist, the conjugate addition of ammonia to ethyl propiolate is a direct and efficient method for producing (Z)-ethyl 3-aminoacrylate. The choice of starting materials is strategic: ethyl propiolate is a readily available, highly activated alkyne, and ammonia serves as a simple, inexpensive nitrogen source.
Diagram: Synthetic Workflow
Caption: Workflow for the synthesis of (Z)-ethyl 3-aminoacrylate.
Experimental Protocol: Synthesis via Conjugate Addition
Objective: To synthesize (Z)-ethyl 3-aminoacrylate from ethyl propiolate and ammonia.
Materials:
-
Ethyl propiolate (1.0 eq)
-
7N Ammonia solution in Methanol (1.2 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Rotary evaporator
-
Silica gel for chromatography (if needed)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl propiolate (e.g., 9.81 g, 100 mmol) in 100 mL of anhydrous ethanol.
-
Causality: Ethanol is chosen as the solvent due to its ability to dissolve both the starting material and the ammonia, facilitating a homogeneous reaction. Anhydrous conditions are preferred to minimize potential side reactions.
-
-
Nucleophilic Addition: Cool the flask in an ice bath to 0 °C. While stirring vigorously, add the 7N ammonia solution in methanol (e.g., 17.1 mL, 120 mmol) dropwise over 30 minutes.
-
Causality: The reaction is exothermic. Slow, cooled addition is crucial to control the reaction rate and prevent side-product formation. An excess of ammonia ensures the complete consumption of the limiting reagent, ethyl propiolate. The nucleophilic ammonia attacks the electron-deficient alkyne.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours.
-
Causality: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting ethyl propiolate spot has disappeared. This ensures the reaction has gone to completion.
-
-
Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol and excess ammonia.
-
Purification: The resulting crude oil can be purified by vacuum distillation or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (Z)-ethyl 3-aminoacrylate as a pale yellow liquid.
-
Causality: Purification is necessary to remove any unreacted starting materials or side products. The choice between distillation and chromatography depends on the scale of the reaction and the nature of any impurities.
-
Reactivity and Synthetic Applications
The synthetic utility of (Z)-ethyl 3-aminoacrylate stems from its dual reactivity as both a nucleophile (at the nitrogen) and an electrophile (at the α,β-unsaturated system). It is a classic Michael acceptor and a key precursor for building heterocyclic rings.
4.1 Aza-Michael Addition: Formation of β-Amino Esters
The enamine moiety of (Z)-ethyl 3-aminoacrylate is less reactive as a Michael acceptor than a typical α,β-unsaturated ester due to the electron-donating nature of the amino group. However, it readily undergoes conjugate addition with stronger nucleophiles. More importantly, the primary amine can act as a nucleophile itself in reactions with other Michael acceptors. For the purpose of this guide, we will focus on its role as a foundational block that leads to β-amino acid derivatives. A related reaction is the aza-Michael addition of other amines to ethyl acrylate, a process for which (Z)-ethyl 3-aminoacrylate is the first-step product if ammonia is the nucleophile.
4.2 Heterocycle Synthesis: The Gateway to Pyrimidines
A premier application of (Z)-ethyl 3-aminoacrylate is in the synthesis of substituted pyrimidines, which are core structures in many pharmaceuticals. The reaction proceeds via a condensation-cyclization sequence with an amidine.
Diagram: Pyrimidine Synthesis Mechanism
Caption: Generalized mechanism for pyrimidine synthesis.
Experimental Protocol: Synthesis of Pyrimidin-4(3H)-one
Objective: To synthesize 2-unsubstituted pyrimidin-4(3H)-one from (Z)-ethyl 3-aminoacrylate and formamidine.
Materials:
-
(Z)-ethyl 3-aminoacrylate (1.0 eq)
-
Formamidine acetate (1.1 eq)
-
Sodium ethoxide (1.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Base Preparation: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (e.g., 0.82 g, 12 mmol) in 30 mL of anhydrous ethanol. To this, add formamidine acetate (e.g., 1.25 g, 12 mmol).
-
Causality: Sodium ethoxide serves two purposes: it deprotonates the formamidine acetate to generate the free base (formamidine) in situ, and it acts as a base catalyst for the condensation reaction. An inert atmosphere is used to prevent moisture from quenching the base.
-
-
Reactant Addition: To the stirred solution of formamidine, add (Z)-ethyl 3-aminoacrylate (e.g., 1.27 g, 11 mmol) dissolved in 10 mL of anhydrous ethanol.
-
Cyclocondensation: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) for 8-12 hours.
-
Causality: Heating provides the necessary activation energy for the initial condensation between the ester and the amidine, followed by the intramolecular cyclization. Refluxing ensures a constant reaction temperature.
-
-
Workup and Isolation: After cooling to room temperature, neutralize the mixture with glacial acetic acid. Remove the solvent under reduced pressure. The resulting solid is suspended in water and stirred for 30 minutes to dissolve inorganic salts.
-
Causality: Neutralization quenches the base. The water wash removes the sodium acetate byproduct.
-
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be recrystallized from ethanol/water to yield pure pyrimidin-4(3H)-one.[4]
-
Causality: Recrystallization is a standard method for purifying solid organic compounds to achieve high purity.
-
Safety, Handling, and Storage
As with all laboratory reagents, (Z)-ethyl 3-aminoacrylate should be handled with appropriate care.
-
Handling: Work in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
-
Stability: The compound is generally stable under normal laboratory conditions. The Z-configuration is the thermodynamically favored isomer due to intramolecular hydrogen bonding.
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.
References
- Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5357228, (Z)-ethyl 3-(dimethylamino)acrylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59298373, (Z)-ethyl 3-aminoacrylate. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 3-(diethylamino)acrylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. Retrieved from [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-144. Retrieved from [Link]
Sources
- 1. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 2. (Z)-ethyl 3-aminoacrylate | C5H9NO2 | CID 59298373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy (Z)-ethyl 3-aminoacrylate | 77570-30-0 [smolecule.com]
- 4. heteroletters.org [heteroletters.org]
